Click Chemistry-Enabled Bioconjugation: A Distinct Advantage over Non-Alkynyl Purine Analogs
The target compound contains a terminal alkyne group at the 2'-C position of the ribose ring, enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-functionalized molecules . In contrast, the widely used purine analog 2'-C-methyladenosine lacks this alkyne group and cannot participate in CuAAC without prior chemical modification .
| Evidence Dimension | Presence of Click Chemistry-Compatible Alkyne Group |
|---|---|
| Target Compound Data | Alkyne group present (2'-C-ethynyl); enables CuAAC |
| Comparator Or Baseline | 2'-C-Methyladenosine: No alkyne group; CuAAC incompatible |
| Quantified Difference | Qualitative difference in functional utility |
| Conditions | CuAAC reaction with azide-containing partners (e.g., fluorescent dyes, biotin, or PEG linkers) |
Why This Matters
This feature allows the compound to be directly incorporated into bioconjugation workflows without additional synthetic steps, reducing time and cost in probe development.
